1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

FAAH inhibition structure-activity relationship heteroaryl urea

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396877-98-7, molecular formula C19H20F3N3O3, molecular weight 395.38 g/mol) is a synthetic, heteroaryl-substituted piperidinyl urea that belongs to the fatty acid amide hydrolase (FAAH) inhibitor chemotype. The compound features a furan-3-carbonyl substituent on the piperidine nitrogen, a methylene-linked urea bridge, and a 3-(trifluoromethyl)phenyl terminus, aligning it structurally with the well-characterized series of covalent, irreversible FAAH inhibitors exemplified by clinical candidates such as PF-04457845.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.382
CAS No. 1396877-98-7
Cat. No. B2662904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396877-98-7
Molecular FormulaC19H20F3N3O3
Molecular Weight395.382
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3
InChIInChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27)
InChIKeyWRCWGMKEJXDPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396877-98-7): Procurement-Grade Characterization for FAAH-Targeted Research


1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396877-98-7, molecular formula C19H20F3N3O3, molecular weight 395.38 g/mol) is a synthetic, heteroaryl-substituted piperidinyl urea that belongs to the fatty acid amide hydrolase (FAAH) inhibitor chemotype [1]. The compound features a furan-3-carbonyl substituent on the piperidine nitrogen, a methylene-linked urea bridge, and a 3-(trifluoromethyl)phenyl terminus, aligning it structurally with the well-characterized series of covalent, irreversible FAAH inhibitors exemplified by clinical candidates such as PF-04457845 [2]. Its structural design positions it as a candidate for endocannabinoid system modulation studies, with the trifluoromethyl group at the meta position of the phenyl ring offering a distinct electronic and steric profile compared to para-substituted analogs.

Why In-Class Substitution Is Not Advisable: Structural Determinants of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea Activity


Within the heteroaryl-substituted piperidinyl urea FAAH inhibitor class, even minor structural modifications produce large shifts in potency, selectivity, and pharmacokinetics because these compounds act through a covalent, irreversible carbamylation mechanism at the FAAH active-site serine [1]. The identity of the heteroaryl carbonyl group, the substitution pattern on the phenyl urea terminus, and the length of the linker between the piperidine and urea moieties are each critical variables that control the kinact/Ki value, which for closely related analogs has been shown to vary by more than 10-fold (e.g., 21,600 M⁻¹s⁻¹ for compound 11 vs. 6,090 M⁻¹s⁻¹ for compound 18 in the same human FAAH assay) [1]. Consequently, substituting 1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea with an alternative that shares only the urea-piperidine scaffold but differs in heteroaryl or phenyl substitution can lead to unpredictable loss of target engagement, altered CYP inhibition profile, and failure to reproduce in vivo pharmacodynamic endpoints.

Quantitative Differentiation Evidence for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea


Furan-3-Carbonyl Heteroaryl Differentiates Target Compound from 2-Methylfuran and Other Heteroaryl Urea FAAH Inhibitors

The furan-3-carbonyl substituent on the piperidine ring of 1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is electronically and sterically distinct from the 2-methylfuran-3-carbonyl analog (PubChem CID 118409089) and from other heteroaryl carbonyl groups evaluated in the FAAH urea series. In the seminal SAR study by Johnson et al., replacement of the heteroaryl group produced kinact/Ki variations spanning from 3,930 to 42,600 M⁻¹s⁻¹ on human FAAH, with the unsubstituted phenyl analog (compound 19) showing a sharply reduced kinact/Ki of 4,800 ± 230 M⁻¹s⁻¹ compared to the most potent heteroaryl analog (compound 22, 42,600 ± 16,000 M⁻¹s⁻¹) [1]. While published kinact/Ki data for the specific furan-3-carbonyl compound are not available in the public domain, the documented sensitivity of FAAH potency to heteroaryl identity (greater than 10-fold range across analogs) establishes that the furan-3-carbonyl moiety is a non-interchangeable structural determinant [1].

FAAH inhibition structure-activity relationship heteroaryl urea

Meta-Trifluoromethyl Phenyl Substitution Confers Distinct Physicochemical and Potentially Pharmacological Profile from Para-CF3 Analogs

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea positions the trifluoromethyl group at the meta position of the phenyl urea terminus, in contrast to the para-substituted analog 1-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 118409089) [1]. Meta vs. para CF3 substitution alters the electron density distribution on the aromatic ring, which influences both the pKa of the urea NH and the overall molecular dipole moment. Across the FAAH urea series, the identity and position of aryl substituents have been shown to impact not only enzyme inhibition potency but also CYP450 inhibition profiles, with CYP2D6 IC50 values ranging from 1.4 μM to 25.1 μM and CYP3A4 IC50 values ranging from 0.8 μM to >30 μM among closely related analogs [2]. Although direct comparative data for the 3-CF3 vs. 4-CF3 regioisomers are not publicly available, the established structure-property relationships in this chemotype indicate that regioisomeric substitution cannot be assumed to yield equivalent ADME or off-target profiles.

lipophilicity metabolic stability regioisomer differentiation

Methylene-Linked Urea Bridge Distinguishes Target Compound from Directly N-Linked Piperidinyl Urea Analogs

The target compound incorporates a methylene (–CH2–) spacer between the piperidine 4-position and the urea nitrogen, giving it the structure piperidin-4-ylmethyl-urea. In contrast, several prominent FAAH inhibitors in this class, including PF-04457845 (compound 23), feature a direct N–C bond between the piperidine and urea (piperidin-4-yl-urea) [1]. The presence or absence of this methylene spacer impacts conformational flexibility, the distance between the hydrogen-bonding urea motif and the piperidine ring, and the trajectory of the phenyl urea terminus relative to the heteroaryl carbonyl. In the published SAR of heteroaryl piperazinyl- and piperidinyl-urea FAAH inhibitors, linker length and composition were explicitly identified as variables affecting brain penetration [2]. While head-to-head kinact/Ki data for methylene-spaced vs. directly linked analogs in the furan-3-carbonyl subseries are not available, the documented linker-dependent changes in physicochemical properties and brain exposure across the broader series argue against interchangeable use.

linker SAR FAAH inhibitor design methylene spacer

Furan-3-Carbonyl vs. Other Five-Membered Heteroaryl Carbonyls: Electronic and Steric Differentiation

The furan-3-carbonyl group of the target compound occupies a distinct position in the heteroaryl landscape of FAAH urea inhibitors. Furan is an oxygen-containing five-membered heterocycle with lower aromaticity and higher electron density compared to thiophene or oxazole alternatives. In the Pfizer FAAH program, heteroaryl substitutions were systematically varied, and the resulting kinact/Ki values demonstrated that even isosteric five-membered heteroaryl replacements (e.g., isoxazole, pyrazole, thiazole) produce non-equipotent compounds [1]. The furan oxygen can act as a hydrogen bond acceptor and contributes to the overall polarity and metabolic vulnerability of the molecule; furan-containing compounds are known substrates for cytochrome P450-mediated oxidation, which can lead to reactive metabolite formation. While no direct comparative metabolism data exist for the target compound versus its thiophene or pyrrole analogs, the extensive literature on furan bioactivation [2] establishes that the choice of oxygen heterocycle is a key procurement consideration for studies involving metabolic profiling or reactive metabolite assessment.

heterocyclic chemistry FAAH inhibitor scaffold bioisosterism

Evidence-Backed Application Scenarios for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea


FAAH Mechanism-of-Action and Endocannabinoid Tone Studies Requiring a Furan-Urea Covalent Inhibitor

Investigators studying FAAH-dependent modulation of anandamide and related N-acylethanolamines can use this compound as a covalent, irreversible inhibitor [1]. The furan-3-carbonyl group provides a defined heteroaryl electrophilic environment that participates in the acylation step preceding serine carbamylation, and the 3-CF3 phenyl substitution offers a distinct electrostatic surface compared to the extensively characterized 4-substituted clinical candidates. This is particularly relevant for laboratories performing comparative enzyme kinetics across a panel of heteroaryl urea inhibitors to deconvolve the contribution of the heteroaryl carbonyl to FAAH acylation rates [1].

Structure-Activity Relationship (SAR) Expansion of the Piperidinyl Urea FAAH Chemotype

Medicinal chemistry teams exploring the SAR around the piperidine-urea linker region will benefit from the methylene spacer present in this compound [2]. The compound serves as a direct comparator to directly N-linked analogs such as PF-04457845, enabling determination of the linker's impact on potency, brain penetration, and selectivity. Procurement of this specific compound is necessary to complete a systematic SAR matrix that includes linker length as an independent variable [2].

CYP450 Inhibition Liability Profiling of Meta-CF3 Phenyl Urea FAAH Inhibitors

In drug metabolism and pharmacokinetics (DMPK) screening cascades, this compound provides a meta-substituted CF3 probe for evaluating the impact of regioisomeric substitution on CYP inhibition [3]. When run in parallel with the corresponding para-CF3 analog (PubChem CID 118409089), the compound enables isoform-specific CYP IC50 determination (2D6, 3A4, 2C9, etc.), generating data that inform the structure-liability relationships within this chemotype and guide the design of analogs with reduced drug-drug interaction potential [3].

Furan-Containing Compound Metabolic Stability and Reactive Metabolite Assessment

The furan ring is a known structural alert for cytochrome P450-mediated bioactivation to reactive cis-enedione intermediates [4]. This compound is suitable for use as a model substrate in in vitro metabolism studies (e.g., liver microsome or hepatocyte incubations with glutathione trapping) designed to assess the metabolic fate of furan-containing FAAH inhibitors. Comparing its metabolic profile with that of non-furan heteroaryl analogs (thiophene, oxazole) can elucidate the contribution of the furan oxygen to overall metabolic turnover and covalent protein binding [4].

Quote Request

Request a Quote for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.